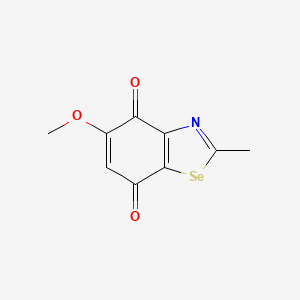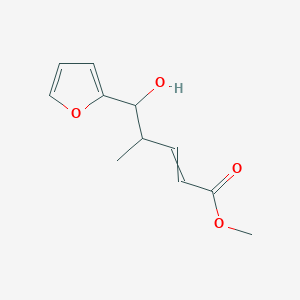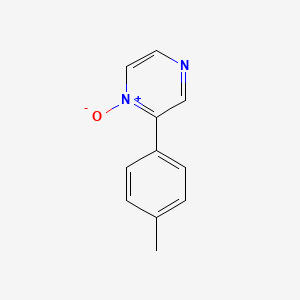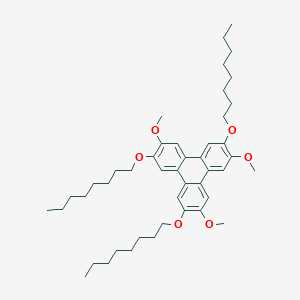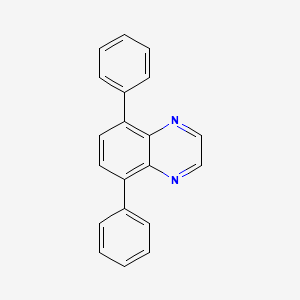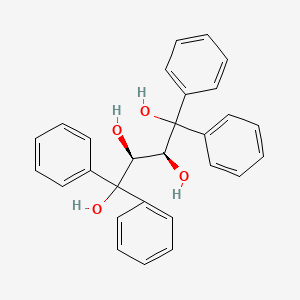
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is a chiral organic compound with four phenyl groups and four hydroxyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol typically involves the use of chiral catalysts and stereoselective reactions. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a tetraphenylbutane-1,2,3,4-tetraone precursor can be achieved using a chiral borane reagent under controlled conditions to yield the desired tetrol compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and stereoselectivity. For instance, the use of engineered bacteria containing specific reductase enzymes can facilitate the production of the compound in an environmentally friendly and cost-effective manner .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
Applications De Recherche Scientifique
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol: The enantiomer of the compound with similar chemical properties but different biological activities.
Erythritol: A diastereomer with different physical properties and applications.
Threitol: Another diastereomer with distinct stereochemistry and uses.
Uniqueness
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
909707-20-6 |
|---|---|
Formule moléculaire |
C28H26O4 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2S,3S)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m0/s1 |
Clé InChI |
BAFXROPRJIXZKC-UIOOFZCWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@H]([C@@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




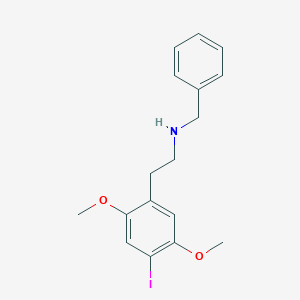
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
